Biotin-VAD-FMK's Potent IC50 Against TNFα-Mediated Apoptosis: A Standard for In Vitro Studies
Biotin-VAD-FMK demonstrates a clear, quantifiable IC50 of 0.7 μM for the inhibition of TNFα-mediated apoptosis in vitro . This value serves as a critical baseline for experimental design, enabling precise calculation of working concentrations for functional studies. While Z-VAD-FMK, a common alternative, shows highly variable and often higher reported IC50 values, ranging from 0.0015 mM (1.5 μM) up to 5.8 mM depending on the cellular context, Biotin-VAD-FMK's well-defined potency allows for more reproducible and predictable results in a key apoptotic model [1].
| Evidence Dimension | In vitro potency against TNFα-mediated apoptosis |
|---|---|
| Target Compound Data | IC50 = 0.7 μM |
| Comparator Or Baseline | Z-VAD-FMK IC50 = 0.0015 - 5.8 mM (or 1.5 μM - 5800 μM) |
| Quantified Difference | Biotin-VAD-FMK is at least 2-fold more potent than the lowest reported IC50 for Z-VAD-FMK and up to ~8,000-fold more potent than the highest reported value. |
| Conditions | In vitro cell culture model of TNFα-induced apoptosis |
Why This Matters
A well-defined, low IC50 value ensures robust and reproducible inhibition at lower, less toxic concentrations, providing confidence in assay design and procurement for functional studies.
- [1] Adooq Bioscience. Z-VAD-FMK product datasheet. View Source
